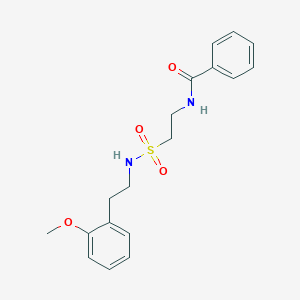

N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[2-(2-methoxyphenyl)ethylsulfamoyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-24-17-10-6-5-7-15(17)11-12-20-25(22,23)14-13-19-18(21)16-8-3-2-4-9-16/h2-10,20H,11-14H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGPGIXVCHQSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide typically involves a multi-step process. The initial step often includes the reaction of 2-methoxyphenethylamine with a sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with ethylamine to produce the final product, this compound. The reaction conditions generally require a controlled temperature environment and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in cellular studies.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets within the cell. It is believed to modulate certain signaling pathways, leading to alterations in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Key Structural Comparisons :

- Sulfonamide Linkage : The target compound shares a sulfamoyl bridge with derivatives, critical for PD-L1 binding. However, substitution patterns (e.g., 2-methoxyphenethyl vs. 4-methylphenyl in compound 17) influence potency .

- Benzamide Core : Unlike salicylamide derivatives (), the target compound lacks hydroxyl groups, which may reduce solubility but enhance metabolic stability .

Pharmacological and Functional Insights

- PD-L1 Inhibition : Sulfonamide-benzamides in achieved >50% PD-L1 inhibition, with potency linked to halogen (Cl, F) and methoxy substituents. The target compound’s methoxyphenethyl group may enhance hydrophobic interactions with PD-L1’s hydrophobic pocket .

- Sigma Receptor Targeting: Radioiodinated benzamides () showed nanomolar affinity for sigma receptors, which are overexpressed in prostate cancer. The target compound’s methoxy group and sulfamoyl bridge may similarly engage sigma receptors .

Biological Activity

N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide is a sulfamoyl-benzamide derivative that has garnered attention for its potential biological activities, particularly as a selective inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases). This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound involves a multi-step process that includes the formation of the sulfamoyl group and subsequent coupling with the benzamide moiety. Detailed methodologies for synthesizing various sulfamoyl-benzamide derivatives have been documented, emphasizing the importance of structural modifications to enhance biological activity .

Inhibition of h-NTPDases

Recent studies have highlighted the compound's role as a selective inhibitor of h-NTPDases, which are involved in nucleotide metabolism and have implications in various physiological processes. The following table summarizes the inhibitory effects of several sulfamoyl-benzamide derivatives on different h-NTPDase isoforms:

| Compound | h-NTPDase Inhibition (IC50, μM) | Selectivity |

|---|---|---|

| 3i | 2.88 ± 0.13 | High |

| 3f | 1.49 ± 0.51 | Moderate |

| 3j | 5.34 ± 0.73 | Low |

| 4d | 0.72 ± 0.11 | High |

The compound 3i was identified as the most potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 ± 0.13 μM, indicating significant potential for therapeutic applications in conditions associated with dysregulated nucleotide metabolism .

The mechanism by which this compound exerts its inhibitory effects involves molecular interactions with the active sites of h-NTPDases. Molecular docking studies suggest that the compound forms critical hydrogen bonds and hydrophobic interactions with specific amino acids in the enzyme's active site . This interaction is crucial for its selectivity and potency against various isoforms.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of sulfamoyl-benzamide derivatives. The following observations were made regarding structural modifications:

- Hydrophobic Substituents : Compounds with hydrophobic side chains exhibited increased binding affinity to h-NTPDases.

- Amide Linkage Variations : Alterations in the amide linkage influenced inhibitory potency, suggesting that specific configurations enhance enzyme binding.

- Sulfamoyl Group Positioning : The position of the sulfamoyl group relative to other functional groups significantly affected activity, indicating that spatial arrangement is critical for optimal interaction with target enzymes .

Anticancer Activity

In addition to its role as an enzyme inhibitor, this compound has demonstrated anticancer properties in vitro. Studies showed that compounds derived from this class inhibited cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involved cell cycle arrest and inhibition of tubulin polymerization .

In Vivo Studies

Further research is warranted to evaluate the in vivo efficacy and safety profile of this compound. Preliminary animal studies suggest potential therapeutic benefits in treating cancers associated with aberrant nucleotide metabolism .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide, and what parameters are critical for achieving high purity?

- Methodological Answer : The synthesis typically involves multi-step routes, such as sulfonamide coupling followed by benzamide formation. Key steps include controlling reaction temperature (e.g., 0–5°C for intermediate stabilization) and using anhydrous conditions to prevent hydrolysis. Purification via column chromatography or recrystallization is critical to isolate the final product with >95% purity. Monitoring intermediates with TLC or HPLC ensures reaction progression .

Q. Which analytical techniques are essential for verifying the molecular structure and purity of this compound after synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by resolving methoxyphenethyl, sulfamoyl, and benzamide moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystalline) provides absolute configuration, while differential scanning calorimetry (DSC) assesses thermal stability. Purity is quantified via HPLC with UV detection at λ = 254 nm .

Q. What in vitro assays are recommended for preliminary evaluation of this compound's biological activity?

- Methodological Answer : Begin with broad-spectrum antimicrobial screening (e.g., MIC assays against Gram-positive/negative bacteria and fungi). Enzyme inhibition assays (e.g., fluorescence-based protease or kinase tests) can identify mechanistic leads. Cytotoxicity profiling using MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) establishes baseline activity .

Advanced Research Questions

Q. How can researchers investigate the molecular interactions between this compound and its putative biological targets?

- Methodological Answer : Combine computational (molecular docking with AutoDock Vina) and experimental techniques. Surface plasmon resonance (SPR) quantifies binding affinity (KD), while isothermal titration calorimetry (ITC) measures thermodynamic parameters. For intracellular targets, fluorescence polarization assays track competitive displacement of labeled ligands .

Q. What approaches are used to analyze structure-activity relationships (SAR) when modifying the sulfamoyl ethyl group?

- Methodological Answer : Synthesize analogs with substituents like halogenation (Cl, F) or alkyl extensions on the sulfamoyl group. Test these in dose-response assays to correlate structural changes with potency. Molecular dynamics simulations (e.g., GROMACS) predict steric/electronic effects on target binding. Pharmacokinetic properties (e.g., logP, metabolic stability) are assessed using Caco-2 permeability and liver microsome assays .

Q. What strategies address discrepancies between computational predictions and experimental results in target binding studies?

- Methodological Answer : Validate docking poses with mutagenesis studies (e.g., alanine scanning of predicted binding residues). Use orthogonal assays (SPR vs. ITC) to confirm binding kinetics. If contradictions persist, re-evaluate force field parameters or solvent effects in simulations. Cross-validate with cryo-EM or X-ray co-crystallography for high-resolution target-compplex structures .

Q. How can enzymatic assays be optimized to determine the inhibition constants (Ki) of this compound against specific targets?

- Methodological Answer : Use a progress curve analysis under steady-state conditions. Vary substrate concentrations (Km determination) and inhibitor doses to generate Lineweaver-Burk plots. For tight-binding inhibitors, employ Morrison’s equation to correct for enzyme-inhibitor stoichiometry. Optimize buffer pH (e.g., 7.4 for physiological relevance) and include controls for non-specific binding (e.g., DMSO vehicle) .

Notes on Data Interpretation and Contradictions

- Conflicting Bioactivity Data : If antimicrobial assays show activity but cytotoxicity is absent, consider target specificity (e.g., bacterial vs. mammalian enzyme orthologs). Validate selectivity using counter-screens (e.g., human cell lysates vs. bacterial proteomes) .

- Synthetic Yield Variability : Low yields may stem from steric hindrance during sulfonamide coupling. Introduce microwave-assisted synthesis or flow chemistry to enhance efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.